(2-Methoxypyridin-4-yl)methyl methanesulfonate
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Overview
Description
(2-Methoxypyridin-4-yl)methyl methanesulfonate is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyridine compound .
Scientific Research Applications
(2-Methoxypyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-4-yl)methyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by attaching the pyridine moiety to various substrates .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyridin-3-yl)methyl methanesulfonate
- (2-Methoxypyridin-5-yl)methyl methanesulfonate
- (2-Methoxypyridin-6-yl)methyl methanesulfonate
Uniqueness
(2-Methoxypyridin-4-yl)methyl methanesulfonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. The position of the methoxy group and the methanesulfonate ester can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
Properties
Molecular Formula |
C8H11NO4S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-methoxypyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H11NO4S/c1-12-8-5-7(3-4-9-8)6-13-14(2,10)11/h3-5H,6H2,1-2H3 |
InChI Key |
KAKUBOPXBNQLNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)COS(=O)(=O)C |
Origin of Product |
United States |
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